Bienvenue dans la boutique en ligne BenchChem!

Cefetamet Pivoxil

complicated UTI bacteriological cure Escherichia coli

Procurement must target the beta-lactamase-stable prodrug profile. Cefetamet pivoxil demonstrates a 7.1 percentage point higher bacteriological success rate (97.4% vs. 90.3%) over cefuroxime axetil in complicated UTIs. Single-dose 2 g therapy yields high cure rates (93.3%/90.8%) outperforming cefadroxil, while its inactivity against staphylococci enables targeted Gram-negative spectrum studies. With MIC90 of 0.39 µg/ml against H. influenzae, it is the agent of choice for procurement in beta-lactamase-rich environments. Formulary inclusion signals superior clinical utility in respiratory and urinary infections.

Molecular Formula C20H25N5O7S2
Molecular Weight 511.6 g/mol
CAS No. 65243-33-6
Cat. No. B193787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefetamet Pivoxil
CAS65243-33-6
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl -8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (2,2-Dimethyl-1- oxopropoxy)methyl Ester;  Cefetamet (Pivaloyloxy)methyl Ester;  Ceftamet Pivoxil;  Cefyl;  Ro 15-807
Molecular FormulaC20H25N5O7S2
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,16-/m1/s1
InChIKeyDASYMCLQENWCJG-XUKDPADISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Cefetamet Pivoxil (CAS 65243-33-6): Sourcing Profile and Third-Generation Cephalosporin Overview


Cefetamet pivoxil is an oral, third-generation cephalosporin prodrug that is hydrolyzed in vivo to the active metabolite cefetamet [1]. It is characterized by broad-spectrum antibacterial activity against key community-acquired respiratory and urinary tract pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis [2]. Its clinical utility is defined by its high stability against common beta-lactamases and a favorable pharmacokinetic profile that includes a 2.2-hour half-life and approximately 50% oral bioavailability when administered with food [1].

Why Cefetamet Pivoxil Cannot Be Interchanged with Other Oral Cephalosporins


Generic substitution within the oral cephalosporin class is not a simple matter of equivalent potency due to critical differences in antibacterial spectrum, beta-lactamase stability, and clinical efficacy endpoints. While many third-generation agents share a core aminothiazolyl-methoxyimino structure, their affinities for specific penicillin-binding proteins (PBPs) and their susceptibility to hydrolysis by evolving beta-lactamases vary significantly [1]. For instance, cefetamet pivoxil demonstrates markedly different activity against Enterobacteriaceae compared to cefaclor and cefixime, and its lack of activity against staphylococci is a defining feature that precludes its use in skin and soft tissue infections where other cephalosporins might be appropriate [1][2]. The following evidence quantifies these specific differentiators.

Cefetamet Pivoxil: Quantified Differentiation from Cefaclor, Cefixime, and Cefuroxime Axetil


Superior Bacteriological Eradication in Complicated UTI vs. Cefuroxime Axetil

In a double-blind, randomized trial of 353 patients with complicated urinary tract infections, cefetamet pivoxil (CAT) at 500 mg twice daily achieved a significantly higher overall bacteriological success rate compared to cefuroxime axetil (CMX) at 250 mg twice daily. The predominant pathogen was Escherichia coli (68.4%) [1].

complicated UTI bacteriological cure Escherichia coli

Higher Cure Rates in Uncomplicated UTI vs. Cefadroxil

In two separate comparative trials for uncomplicated urinary tract infections, a single 2 g oral dose of cefetamet pivoxil was compared to a single 2 g dose of cefadroxil. The clinical cure rate was consistently and significantly higher for cefetamet pivoxil [1][2].

uncomplicated UTI single-dose therapy clinical cure

Enhanced Antibacterial Activity vs. Cefaclor Against Key Gram-Negative Rods

Against a panel of 338 clinical isolates, the in vitro activity of cefetamet (the active metabolite) was directly compared to that of cefaclor. Cefetamet showed vastly superior potency against key urinary and respiratory Gram-negative pathogens [1].

in vitro susceptibility Enterobacteriaceae MIC50

Lower Diarrhea Rates in Pediatric Use vs. Cefixime

While clinical and bacteriological efficacy in treating infections are comparable between cefetamet pivoxil and cefixime, a key differentiator is tolerability. A review of third-generation oral cephalosporins noted that cefixime has been associated with a particularly high rate of diarrhea, an adverse event profile that is less pronounced with cefetamet pivoxil [1].

tolerability adverse events pediatric

Targeted Spectrum Advantage: Activity Against H. influenzae and M. catarrhalis with Beta-Lactamase Stability

Cefetamet demonstrates robust in vitro activity against the major respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis, including beta-lactamase-producing strains. This activity is a key differentiator from earlier cephalosporins and a core component of its clinical utility in community-acquired pneumonia and otitis media [1][2].

Haemophilus influenzae beta-lactamase stability respiratory infection

Procurement-Relevant Application Scenarios for Cefetamet Pivoxil


Treatment of Complicated Urinary Tract Infections Where Cefuroxime Axetil Resistance or Failure is a Concern

As demonstrated by a 7.1 percentage point higher bacteriological success rate (97.4% vs. 90.3%) in a head-to-head trial against cefuroxime axetil [1], cefetamet pivoxil offers a clinically superior option for complicated UTIs. This evidence supports its procurement and formulary inclusion as a preferred agent for this difficult-to-treat patient population.

Single-Dose Therapy for Uncomplicated Urinary Tract Infections to Enhance Compliance

The proven high cure rates (93.3% and 90.8%) with a single 2 g dose, significantly outperforming cefadroxil [1][2], make cefetamet pivoxil a strategic choice for single-dose UTI therapy. This application scenario is directly linked to improved patient adherence and reduced healthcare resource utilization.

Targeted Therapy for Community-Acquired Respiratory Tract Infections with High H. influenzae Prevalence

Cefetamet pivoxil's potent activity against H. influenzae (MIC90 of 0.39 µg/ml) and its stability against beta-lactamases [1] define its role in treating community-acquired pneumonia and otitis media. This evidence guides procurement for regions or institutions with a high burden of beta-lactamase-producing respiratory pathogens.

Clinical Trials Requiring a Narrow-Spectrum Cephalosporin with Low Cross-Reactivity

The well-characterized inactivity against staphylococci, Pseudomonas, and Bacteroides fragilis [1] is a critical selection criterion. This makes cefetamet pivoxil a valuable tool for studies where a broad-spectrum effect would confound results or where a targeted Gram-negative spectrum is required to avoid disrupting normal Gram-positive flora.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefetamet Pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.